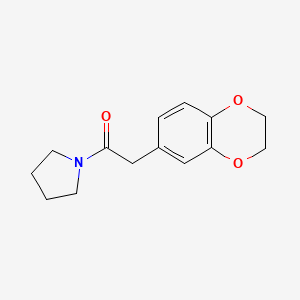![molecular formula C13H15N3O2 B7536765 N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to activate Nrf2, which in turn leads to the upregulation of antioxidant and anti-inflammatory genes. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which can help to protect cells from oxidative stress. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can help to reduce inflammation.
Advantages and Limitations for Lab Experiments
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has several advantages for use in lab experiments. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is also relatively stable, making it easy to handle and store. However, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has some limitations for use in lab experiments. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can be toxic at high concentrations, which can limit its usefulness for in vivo studies. In addition, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can react with other compounds in the cell culture medium, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide. One area of research is the development of new N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the identification of new targets for N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide, which could lead to the development of new therapies for a variety of diseases. Finally, further studies are needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide and its effects on cellular signaling pathways.
Conclusion
In conclusion, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide is a promising compound for scientific research with potential applications in a variety of fields. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, anti-tumor effects, and neuroprotective effects. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide and its potential applications in scientific research.
Synthesis Methods
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 6-bromo-3-(dimethylamino)pyridine with 5-methylfuran-2-carboxylic acid, and the reaction of 6-chloro-3-(dimethylamino)pyridine with 5-methylfuran-2-carboxylic acid followed by deprotection of the resulting intermediate. These methods have been optimized to produce high yields of N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide with high purity.
Scientific Research Applications
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment. In addition, N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide has been studied for its potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-6-11(18-9)13(17)15-10-5-7-12(14-8-10)16(2)3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFQLFDMAAIYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

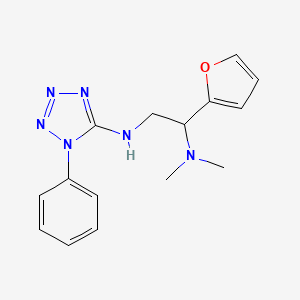
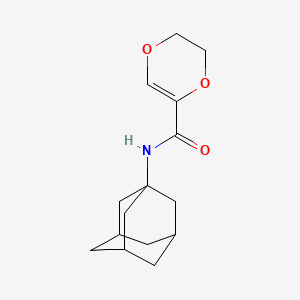
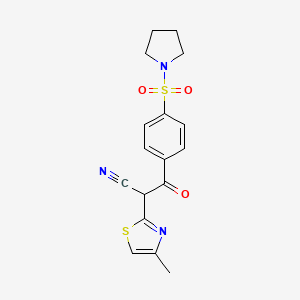
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)
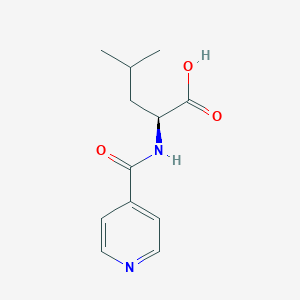
![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
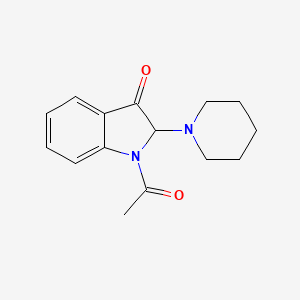
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-hydroxybenzamide](/img/structure/B7536756.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)
